Benzyl(methyl)(oxiran-2-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

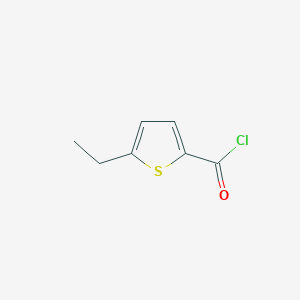

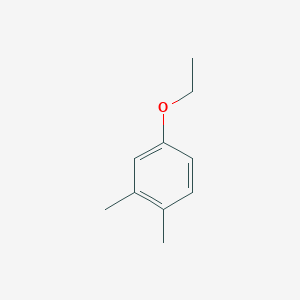

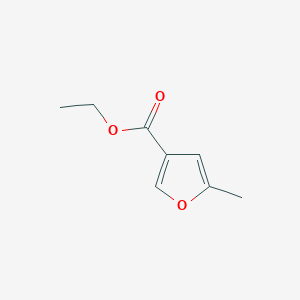

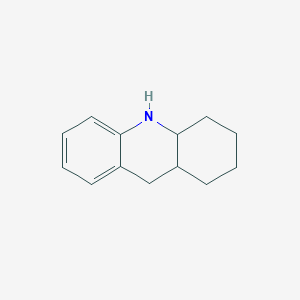

Benzyl(methyl)(oxiran-2-ylmethyl)amine is a compound that features an oxirane (epoxide) group attached to a benzyl and a methylamine moiety. This structure is indicative of a molecule that could be involved in various chemical reactions, particularly those involving ring-opening due to the strained nature of the oxirane ring.

Synthesis Analysis

The synthesis of compounds related to this compound can be complex, involving multiple steps and reagents. For instance, the synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives involves the reaction of starting compounds with excess chloromethyloxirane, which could be a similar approach to synthesizing the this compound . Additionally, the synthesis of N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines includes reactions with 2-(chloromethyl)oxirane, suggesting that chloromethylated intermediates are common in the synthesis of such molecules .

Molecular Structure Analysis

The molecular structure of compounds containing the oxiran-2-ylmethyl group has been studied using X-ray crystallography. For example, the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid, a related compound, was determined to crystallize in the monoclinic system, providing insights into the spatial arrangement of the oxirane-containing molecules . This information is crucial for understanding the reactivity and interaction of this compound with other molecules.

Chemical Reactions Analysis

The chemical reactivity of the oxirane ring is a key feature of this compound. The oxirane ring can undergo ring-opening reactions with various nucleophiles. For instance, the oxirane ring in related compounds has been reported to open with heterocyclic amines . Moreover, the aminolysis of N-(oxiran-2-ylmethyl) sulfonamides follows specific rules, such as the Krasuskii rule, indicating a predictable pattern of reactivity that could be applicable to this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxirane ring and the benzyl and methylamine groups. The oxirane ring is known for its strained and reactive nature, which would affect the compound's stability and reactivity. The benzyl group could contribute to the compound's hydrophobic character, while the methylamine might impart basic properties. The crystallographic analysis of related compounds provides insights into the solid-state properties, such as crystal system and space group, which could be extrapolated to this compound .

Applications De Recherche Scientifique

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research has explored the role of orexins and their receptors in feeding, arousal, stress, and drug abuse, as well as compulsive food seeking and intake. Compounds like GSK1059865, which have structural similarities to Benzyl(methyl)(oxiran-2-ylmethyl)amine, were studied for their effects in a binge eating model in female rats. This research highlights the significance of Ox1R mechanisms in binge eating and suggests potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Reaction with Primary Amines and Quantum-Chemical Calculations

The interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde, a compound structurally related to this compound, with primary amines leads to the formation of beta-aminoalcohols. Quantum-chemical calculations suggest that these products are more stable than alternative Schiff bases. This research is important for understanding the reactivity and stability of such compounds (Suzdalev et al., 2011).

As a Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which bears resemblance to this compound, has been identified as a versatile chiral resolution reagent for alpha-chiral amines. It reacts with a variety of such amines in a regioselective ring-opening manner. This property makes it useful for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Applications in Fluorescent Zn(II) Sensors

Compounds structurally related to this compound have been used in the synthesis of Zinpyr family fluorescent sensors. These sensors contain an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group and exhibit significant selectivity for Zn(II). They are also used in confocal microscopy studies, demonstrating their utility in biological imaging applications (Nolan et al., 2006).

Polymerization Potential

The polymerization potential of N,N-diethyl-N-(oxirane-2-ylmethyl)amine, related to this compound, has been studied. This research explores the possibility of using such compounds for synthesizing high molecular weight polymers, contributing to the field of polymer chemistry (Huguet et al., 1973).

Catalytic Transformations

The catalytic transformations of benzyl amines under palladium catalysis have been investigated. These studies are significant in the field of organic synthesis, particularly in the synthesis of drug molecules like methylphenidate, and provide insights into the versatility of benzyl amines in catalytic reactions (Li et al., 2018).

Propriétés

IUPAC Name |

N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGKOQYNBRYUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CO1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494346 |

Source

|

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14321-26-7 |

Source

|

| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.